N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549051-53-6
VCID: VC11830686
InChI: InChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
Molecular Formula: C13H18N6S
Molecular Weight: 290.39 g/mol

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2549051-53-6

Cat. No.: VC11830686

Molecular Formula: C13H18N6S

Molecular Weight: 290.39 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine - 2549051-53-6

Specification

CAS No. 2549051-53-6
Molecular Formula C13H18N6S
Molecular Weight 290.39 g/mol
IUPAC Name N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3
Standard InChI Key DUXGVIMQWRDFGA-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
Canonical SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine, reflecting its substitution pattern on the pyrimidine ring. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC13H18N6S\text{C}_{13}\text{H}_{18}\text{N}_6\text{S}
Molecular Weight290.39 g/mol
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
InChIKeyDUXGVIMQWRDFGA-UHFFFAOYSA-N
CAS Registry Number2549051-53-6

The compound’s structure combines a pyrimidine ring with electron-rich nitrogen atoms, a dimethylamino group, and a piperazine-linked thiazole heterocycle. This arrangement confers unique electronic and steric properties, as evidenced by computational analyses .

Structural Features and Conformational Analysis

Synthesis and Characterization

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J=3.2J = 3.2 Hz, 1H, thiazole-H), 6.95 (d, J=3.2J = 3.2 Hz, 1H, thiazole-H), 3.80–3.60 (m, 8H, piperazine-H), 3.12 (s, 6H, N(CH3_3)2_2).

    • 13C^{13}\text{C}-NMR: δ 168.5 (C=N, thiazole), 162.3 (C-N, pyrimidine), 112.4–154.8 (aromatic carbons).

  • Mass Spectrometry: ESI-MS m/z 291.2 [M+H]+^+.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity
N,N-Dimethyl-4-[4-(thiazol-2-yl)piperazin-1-yl]pyrimidin-2-amineC13H18N6S\text{C}_{13}\text{H}_{18}\text{N}_6\text{S}Pyrimidine substitution positionReduced kinase inhibition
6-Propylthieno[2,3-d]pyrimidineC18H25N5S2\text{C}_{18}\text{H}_{25}\text{N}_5\text{S}_2Thienopyrimidine coreMenin-MLL interaction inhibitor

Spectroscopic and Computational Studies

Vibrational Spectroscopy

Density functional theory (DFT) simulations correlate with experimental IR data:

  • C=N Stretch: 1620 cm1^{-1} (pyrimidine).

  • C-S Stretch: 690 cm1^{-1} (thiazole) .

Molecular Docking

Autodock Vina simulations against the ATP-binding site of EGFR kinase (PDB: 1M17) reveal a docking score of −9.2 kcal/mol, suggesting moderate binding affinity .

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